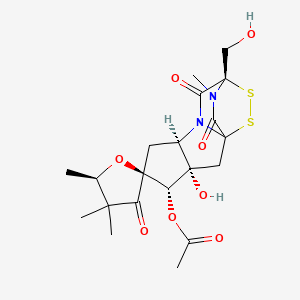

Sirodesmin G

Description

Structure

3D Structure

Properties

CAS No. |

64599-26-4 |

|---|---|

Molecular Formula |

C20H26N2O8S2 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

[(3S,4S,5S,5'R,7R,10S)-3-hydroxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate |

InChI |

InChI=1S/C20H26N2O8S2/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19?,20+/m1/s1 |

InChI Key |

KTAIGLOGMSQPCG-ATVMRAQZSA-N |

SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C |

Isomeric SMILES |

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(CC45N3C(=O)[C@@](N(C4=O)C)(SS5)CO)O)(C)C |

Canonical SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SS5)CO)O)(C)C |

Synonyms |

epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |

Origin of Product |

United States |

Biosynthesis of Sirodesmin G

Genetic Basis of Sirodesmin G Biosynthesis

The production of this compound is rooted in the expression of a specific set of genes, collectively known as a biosynthetic gene cluster. This cluster contains the genetic blueprints for all the enzymatic machinery required for the step-by-step assembly of the molecule.

The genes responsible for the biosynthesis of sirodesmin PL, a closely related compound to this compound, are located in a cluster referred to as the sir cluster in the fungus Leptosphaeria maculans. nih.govishs.org This cluster was first identified through the cloning and analysis of genes with predicted roles in producing epipolythiodioxopiperazine (ETP) toxins. nih.gov The initial identification pointed to a cluster of 18 genes. ishs.orguq.edu.au However, more recent analysis has expanded this to include 20 open reading frames (ORFs). researchgate.netplos.org

Disruption of genes within this cluster, particularly the gene encoding a non-ribosomal peptide synthetase, has been shown to be essential for the production of sirodesmin PL, confirming the cluster's role in its biosynthesis. nih.govishs.org All the genes tested within the cluster demonstrate co-regulation with the production of sirodesmin PL in laboratory cultures. nih.govuq.edu.au Homologous gene clusters have been identified in other fungi, such as Aspergillus fumigatus, which produces the related ETP toxin gliotoxin (B1671588), suggesting a conserved evolutionary origin for these pathways. nih.gov

Within the sir gene cluster, several key enzymes have been identified and functionally characterized, each playing a critical role in the stepwise construction of this compound.

The backbone of this compound is a diketopiperazine (DKP) scaffold, which is synthesized by a non-ribosomal peptide synthetase (NRPS) named SirP. plos.orguniprot.org NRPSs are large, modular enzymes that synthesize peptides without the use of a ribosome and messenger RNA template. nih.govwikipedia.org These enzymes are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govyoutube.com

SirP is a two-module NRPS. nih.govishs.org It catalyzes the condensation of two amino acids, L-tyrosine (or a modified form) and L-serine, to form the initial DKP structure. researchgate.netuniprot.org The disruption of the sirP gene completely abolishes the production of sirodesmin, highlighting its indispensable role in the biosynthetic pathway. nih.govplos.orgnih.gov

The first pathway-specific step in sirodesmin biosynthesis is catalyzed by the prenyltransferase SirD. nih.gov This enzyme is responsible for attaching a dimethylallyl group to a substrate molecule. Specifically, SirD catalyzes the O-prenylation of L-tyrosine in the presence of dimethylallyl diphosphate (B83284) (DMAPP) to produce 4-O-dimethylallyl-L-tyrosine. uniprot.orgnih.gov

Biochemical characterization of the recombinant SirD protein, which has a molecular mass of approximately 51 kDa, confirmed its function. nih.gov The enzyme exhibits Michaelis-Menten kinetics with K_m values of 0.13 mM for L-tyrosine and 0.17 mM for DMAPP. nih.gov Interestingly, while its primary role in this pathway is O-prenylation, studies have shown that SirD can also catalyze S-, C-, and N-prenylation on various tyrosine and tryptophan derivatives, indicating a degree of substrate promiscuity. nih.gov

Following the formation of the DKP backbone, a cytochrome P450 monooxygenase, SirC, carries out a crucial modification. uniprot.org Cytochrome P450 enzymes are a large family of proteins that catalyze the oxidation of a wide variety of substrates. nih.gov In the sirodesmin pathway, SirC is responsible for the bishydroxylation of the DKP intermediate. uniprot.org This hydroxylation step is vital as it leads to the formation of the intermediate compound phomamide and is essential for creating the reactive thiol group that contributes to the toxicity of sirodesmin PL. uniprot.org

The sirG gene encodes a glutathione (B108866) S-transferase (GST). uniprot.org GSTs are a diverse family of enzymes involved in various cellular processes, including detoxification by conjugating glutathione to a wide range of substrates. nih.govplos.org In the context of sirodesmin biosynthesis, SirG is part of the machinery that mediates the formation of the epipolythiodioxopiperazine core, which is characterized by a disulfide bridge across the cyclic dipeptide. uniprot.org The activity of SirG is part of a series of steps that follow the initial modifications of the DKP scaffold, leading towards the final sirodesmin structure. uniprot.org

Functional Annotation of Key Biosynthetic Genes and Enzymes

Putative Roles of SirT, SirN, and SirM in Downstream Tailoring Reactions

The final steps in the biosynthesis of sirodesmin are believed to involve several key tailoring enzymes that modify the core structure. Based on sequence homology and the known functions of similar enzymes in other fungal pathways, the roles for SirT, SirN, and SirM have been proposed. Downstream reactions in the sirodesmin pathway likely feature the closure of the critical disulfide bridge, a reaction catalyzed by SirT. nih.gov Another proposed tailoring step is N-methylation, which is thought to be carried out by the enzyme SirN. nih.gov The sir gene cluster also contains a gene for a putative O-methyltransferase, SirM; however, its specific function in the biosynthetic pathway has not yet been determined. nih.gov

| Gene | Putative Enzyme Class | Proposed Function in Sirodesmin Biosynthesis |

| SirT | Thiol oxidase (homology-based) | Catalyzes the closure of the disulfide bridge. nih.gov |

| SirN | N-methyltransferase (homology-based) | Performs N-methylation on a pathway intermediate. nih.gov |

| SirM | O-methyltransferase (homology-based) | Function remains unknown. nih.gov |

Efflux Mechanisms Mediated by SirA

The sirodesmin biosynthetic gene cluster in Leptosphaeria maculans includes sirA, a gene encoding an ATP-binding cassette (ABC) transporter. nih.govunimelb.edu.au This protein is implicated in both the export of sirodesmin and, crucially, in the self-protection of the fungus from its own toxic metabolite. uniprot.org Interestingly, the disruption of the sirA gene does not stop the production or secretion of sirodesmin. nih.gov In fact, sirA mutants were observed to secrete increased levels of sirodesmin into the culture medium. nih.govunimelb.edu.au

Despite the increased secretion, these mutants show higher sensitivity to the toxic effects of both sirodesmin and the related toxin gliotoxin. nih.gov This evidence strongly suggests that while SirA contributes to self-tolerance, another primary transporter is likely responsible for the main efflux of endogenously produced sirodesmin. nih.gov The expression of sirA is co-regulated with other genes in the sirodesmin cluster and can be induced by sirodesmin itself. uniprot.orgnih.gov

Regulation of sir Gene Expression

Role of Transcription Factors (e.g., SirZ) in Cluster Regulation

The expression of the sirodesmin gene cluster is coordinated by a specific transcription factor encoded within the cluster, SirZ. nih.govresearchgate.net SirZ is a Zn(II)2Cys6 transcription factor that is required for regulating the expression of the other sir genes. researchgate.netbiorxiv.org Studies involving the overexpression of sirZ have shown that it can drive the constitutive production of sirodesmin. nih.govnih.gov However, this constitutive expression leads to a significant reduction in the pathogenicity of L. maculans. nih.gov This loss of virulence occurs even when key biosynthetic genes like sirP or sirG are mutated in the sirZ-overexpression background, preventing sirodesmin synthesis. nih.govresearchgate.net This finding suggests that the pathogenicity defect caused by sirZ overexpression is independent of sirodesmin production itself, and may point to SirZ regulating other targets outside the cluster or that the expression of a specific pathway gene causes the loss of pathogenicity. researchgate.net

Transcriptomic Analysis of sir Gene Expression in Fungal Growth and Infection

Transcriptomic studies provide significant insight into the role of sirodesmin during the life cycle of L. maculans. Analyses of RNA-seq data have revealed that the genes within the sir cluster are markedly down-regulated during the initial, biotrophic stages of blackleg disease on its host, Brassica napus. nih.govnih.govbiorxiv.org This pattern of low expression in planta contrasts with its production in vitro and suggests that the fungus actively suppresses the production of this phytotoxin during the early phases of infection. nih.govnih.govnih.gov This suppression is hypothesized to be a strategy to avoid triggering potent defense responses in the host plant, such as the synthesis of antifungal phytoalexins, which would hinder the establishment of a successful infection. researchgate.net The up-regulation of genes for secondary metabolites, including those for sirodesmin, is more associated with the later, necrotrophic phase of the disease. unimelb.edu.au

Precursor Incorporation and Pathway Elucidation

Identification of Primary Biosynthetic Precursors (e.g., L-Tyrosine, L-Serine, Dimethylallyl Diphosphate)

The biosynthesis of the complex sirodesmin molecule begins with simple amino acid precursors. The pathway is known to start with two amino acids: L-tyrosine and L-serine. biorxiv.orgresearchgate.net The first dedicated step in the pathway is catalyzed by the enzyme SirD, a tyrosine O-prenyltransferase. uniprot.org This enzyme facilitates the O-prenylation of L-tyrosine using dimethylallyl diphosphate as the prenyl donor. uniprot.org The resulting product, 4-O-dimethylallyl-L-tyrosine, then serves as a substrate for the next major enzyme in the pathway, SirP. nih.gov SirP is a two-module non-ribosomal peptide synthetase that condenses 4-O-dimethylallyl-L-tyrosine with L-serine, forming the diketopiperazine core of the molecule, which leads to the intermediate known as phomamide. nih.govresearchgate.net

| Precursor Molecule | Role in this compound Biosynthesis |

| L-Tyrosine | One of the two primary amino acid building blocks. biorxiv.orgresearchgate.net It is the first substrate to be modified in the pathway. uniprot.org |

| L-Serine | The second primary amino acid building block, which is condensed with modified tyrosine by SirP. nih.govbiorxiv.org |

| Dimethylallyl Diphosphate | The prenyl donor used by the enzyme SirD to prenylate L-tyrosine. uniprot.org |

Characterization of Key Intermediates

The elucidation of the sirodesmin biosynthetic pathway has been significantly advanced by the isolation and characterization of several key intermediates. These molecules provide crucial snapshots of the step-wise assembly of the final sirodesmin scaffold.

Phomalirazine: Further along the proposed biosynthetic route lies phomalirazine. While direct isolation and characterization from L. maculans are less extensively documented in readily available literature, its position as a key intermediate is inferred from the logical progression of the biosynthetic pathway and its structural relationship to both phomamide and the final sirodesmin products. researchgate.netresearchgate.net It is hypothesized to be formed from phomamide through a series of oxidative cyclizations. researchgate.net

Deacetylsirodesmin PL: Deacetylsirodesmin PL is another crucial intermediate, representing a late-stage precursor to the final acetylated sirodesmin products, including this compound. Its structure is closely related to sirodesmin PL, lacking only the acetyl group at the C-10 position. The presence of deacetylsirodesmin PL in cultures of L. maculans strongly suggests that acetylation is one of the final tailoring steps in the biosynthesis.

| Intermediate | Chemical Structure | Method of Characterization | Reference |

| Phomamide | cyclo-O-(γγ-dimethylallyl)-L-tyrosyl-L-serine | Physicochemical and spectroscopic analysis, chemical synthesis | figshare.com |

| Phomalirazine | A proposed tricyclic intermediate | Inferred from biosynthetic pathway logic | researchgate.netresearchgate.net |

| Deacetylsirodesmin PL | A desacetylated form of sirodesmin PL | Inferred as a late-stage precursor | - |

Proposed Enzymatic Steps and Reaction Cascades

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded within a gene cluster, referred to as the 'sir' cluster. nih.gov The proposed enzymatic cascade, largely inferred from homology with the well-studied gliotoxin biosynthetic pathway, involves a series of complex and elegant chemical transformations. researchgate.netresearchgate.net

The pathway is initiated by the prenylation of L-tyrosine, a reaction catalyzed by a prenyltransferase. researchgate.net This is followed by the condensation of the resulting dimethylallyl-L-tyrosine with L-serine, a critical step mediated by a two-module non-ribosomal peptide synthetase (NRPS) encoded by the sirP gene. researchgate.net The product of this reaction is the diketopiperazine, phomamide.

Subsequent steps are thought to involve a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases and other oxidoreductases within the 'sir' cluster. These enzymes are proposed to facilitate the intricate cyclizations that form the polycyclic core of sirodesmin. The introduction of the characteristic disulfide bridge is a critical step, believed to be carried out by a glutathione S-transferase-like enzyme (sirG) and a thioredoxin reductase (sirT). nih.gov The final tailoring steps likely include acetylation to yield the various sirodesmin congeners. researchgate.net

| Proposed Enzymatic Step | Key Enzyme(s) (Gene) | Function | Reference |

| Prenylation of Tyrosine | Prenyltransferase | Addition of a dimethylallyl group to tyrosine | researchgate.net |

| Diketopiperazine Formation | Non-ribosomal peptide synthetase (SirP) | Condensation of dimethylallyl-L-tyrosine and serine to form phomamide | researchgate.net |

| Oxidative Cyclizations | Cytochrome P450 monooxygenases | Formation of the polycyclic core | researchgate.net |

| Sulfur Insertion | Glutathione S-transferase-like enzyme (SirG), Thioredoxin reductase (SirT) | Introduction of the disulfide bridge | nih.gov |

| Acetylation | Acetyltransferase | Final tailoring to produce acetylated sirodesmins | researchgate.net |

Experimental Methodologies for Pathway Mapping

The elucidation of the this compound biosynthetic pathway has been made possible through the application of various powerful experimental techniques.

Isotopic Labeling: A cornerstone of biosynthetic research, isotopic labeling studies have been instrumental in tracing the origins of the carbon and nitrogen atoms in the sirodesmin scaffold. Early studies utilized 14C-labeled precursors such as acetate, serine, and tyrosine to demonstrate their incorporation into sirodesmin PL. More recent investigations have employed stable isotopes, such as 13C and deuterium (B1214612), coupled with advanced analytical techniques like NMR spectroscopy and mass spectrometry. These studies have confirmed the incorporation of tyrosine and serine and have provided insights into the stereospecificity of certain enzymatic reactions.

Gene Disruption: The advent of molecular genetics has provided powerful tools to probe the function of specific genes within the 'sir' cluster. Gene disruption experiments, where a specific gene is inactivated, have been crucial in confirming the roles of key enzymes. For instance, the disruption of the sirP gene, encoding the NRPS, was shown to completely abolish sirodesmin production, definitively establishing its essential role in the pathway. nih.govnih.gov Similarly, disruption of the sirG gene has been shown to block the pathway after the formation of phomamide, consistent with its proposed role in sulfur incorporation. nih.gov

Comparative Biosynthesis with Related ETPs (e.g., Gliotoxin)

This compound belongs to the broader family of ETPs, which includes the well-known mycotoxin gliotoxin, produced by Aspergillus fumigatus. A comparative analysis of the biosynthetic pathways of these two molecules reveals both striking similarities and important differences, providing valuable insights into the evolution of these complex metabolic pathways.

Both the sirodesmin ('sir') and gliotoxin ('gli') biosynthetic pathways are encoded by gene clusters that share a significant degree of homology. nih.govresearchgate.net Many of the core enzymatic functions, such as the initial NRPS-mediated dipeptide formation and the subsequent introduction of the disulfide bridge, are conserved. This suggests a common evolutionary origin for the biosynthesis of the ETP core structure.

However, there are also notable differences. The precursor amino acids differ, with sirodesmin derived from tyrosine and serine, while gliotoxin is synthesized from phenylalanine and serine. This difference in substrate specificity of the respective NRPS enzymes is a key determinant of the final product. Furthermore, the tailoring enzymes responsible for the unique structural features of each molecule, such as the additional rings and substitutions in this compound, are distinct. These differences in the enzymatic toolkit account for the structural diversity observed between these two related ETPs.

| Feature | This compound Biosynthesis | Gliotoxin Biosynthesis | Reference |

| Producing Organism | Leptosphaeria maculans | Aspergillus fumigatus | nih.govresearchgate.net |

| Precursor Amino Acids | Tyrosine, Serine | Phenylalanine, Serine | researchgate.netresearchgate.net |

| Gene Cluster | 'sir' cluster | 'gli' cluster | nih.govresearchgate.net |

| Key Enzymes | SirP (NRPS), SirG (GST-like) | GliP (NRPS), GliG (GST-like) | nih.govresearchgate.net |

| Core Structure | Epipolythiodioxopiperazine | Epipolythiodioxopiperazine | nih.govresearchgate.net |

| Unique Structural Features | Additional fused ring systems | Simpler bicyclic core | - |

Molecular and Cellular Mechanism of Action of Sirodesmin G

Role of the Disulfide Bridge in Bioactivity and Toxicity

The defining structural feature of Sirodesmin G and other ETP toxins is the presence of a reactive disulfide bridge across a dioxopiperazine ring. researchgate.netmdpi.com This strained disulfide bond is the cornerstone of its bioactivity and toxicity, enabling it to interact with and modify cellular components.

The toxicity of ETP compounds is largely attributed to the ability of their disulfide bridge to react with free thiol groups, particularly those of cysteine residues within proteins. nih.gov This interaction can lead to the formation of mixed disulfides, effectively creating a covalent bond between the toxin and the protein. This modification can alter the protein's three-dimensional structure and, consequently, its function.

Furthermore, the reaction of this compound with protein thiols can lead to the formation of intermolecular or intramolecular cross-links. This occurs when the toxin reacts with two distinct cysteine residues, either on the same protein or on different protein molecules, effectively linking them together. nih.gov Such protein cross-linking can lead to the formation of non-functional protein aggregates and disrupt cellular processes that rely on the dynamic interaction of proteins. The inactivation of essential enzymes and structural proteins through this mechanism is a key contributor to the cytotoxic effects of this compound.

Table 1: Key Interactions of the this compound Disulfide Bridge

| Interacting Molecule | Type of Interaction | Consequence |

| Protein Cysteine Residues | Formation of mixed disulfides | Alteration of protein structure and function |

| Multiple Protein Thiols | Inter- or intramolecular cross-linking | Formation of protein aggregates, loss of protein function |

The disulfide bridge of this compound can undergo redox cycling within the cell, a process that leads to the generation of reactive oxygen species (ROS). nih.govnih.govconicet.gov.ar This cycle involves the reduction of the disulfide bond to a dithiol form, followed by its re-oxidation back to the disulfide. This process can be catalyzed by cellular reducing agents and enzymes.

During the re-oxidation of the dithiol form of this compound, electrons are transferred to molecular oxygen, resulting in the formation of superoxide anions (O₂⁻). These superoxide anions can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of these ROS leads to a state of oxidative stress within the cell. nih.gov This oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA, contributing significantly to the cytotoxicity of this compound.

Impact on Nucleic Acid Synthesis and Enzyme Activity

This compound and related ETP toxins have been shown to interfere with fundamental cellular processes, including the synthesis of nucleic acids.

Studies on ETP toxins have indicated their potential to inhibit the activity of RNA polymerase, a critical enzyme responsible for the transcription of DNA into RNA. For instance, the related ETP compound acetylaranotin has been shown to inhibit viral RNA polymerase. nih.gov Furthermore, early reports on sirodesmins noted an inhibition of RNA polymerase activity as a consequence of their antimetabolic effects. ucl.ac.uk The mechanism of inhibition is thought to involve the interaction of the disulfide bridge with essential cysteine residues on the RNA polymerase enzyme, leading to its inactivation. tandfonline.com By inhibiting RNA polymerase, this compound can halt the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), thereby shutting down protein synthesis and leading to cell death.

Cellular Responses to this compound Exposure

Exposure of cells to this compound triggers a cascade of cellular responses, culminating in the activation of programmed cell death pathways.

Sirodesmin PL, a closely related compound, has been demonstrated to induce concentration- and exposure duration-dependent cell death. nih.gov The ETP class of toxins, in general, are known to be potent inducers of apoptosis, a form of programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals, and the intrinsic pathway, which is initiated by intracellular stress. mdpi.comnih.govthermofisher.comassaygenie.comabclonal.com

The generation of ROS and the direct modification of cellular proteins by this compound can act as potent intracellular stress signals, suggesting a likely involvement of the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm. nih.govthermofisher.com While the precise apoptotic pathway activated by this compound requires further detailed investigation, the induction of programmed cell death is a clear and significant consequence of its cytotoxic activity.

Table 2: Summary of Cellular Responses to this compound

| Cellular Process | Effect of this compound |

| Protein Function | Disruption via cysteine modification and cross-linking |

| Cellular Redox State | Induction of oxidative stress through ROS generation |

| Nucleic Acid Synthesis | Inhibition of RNA polymerase activity |

| Cell Viability | Induction of programmed cell death (apoptosis) |

Information on the Molecular and Cellular Effects of this compound is Not Available

Following a comprehensive search of available scientific literature, detailed information specifically concerning the molecular and cellular mechanism of action of This compound on Photosystem II (PSII) activity, chloroplast integrity, and cellular metabolism could not be located.

The majority of research on the phytotoxic effects of the sirodesmin class of compounds focuses on Sirodesmin PL, a metabolite produced by the fungus Leptosphaeria maculans. Studies on Sirodesmin PL have indicated that it can induce cell death in plants, which is associated with diminished PSII activity and a reduction in the number of chloroplasts per cell. This is accompanied by a down-regulation of genes related to photosynthesis.

Sirodesmins are a group of epipolythio-2,5-dioxopiperazine (ETP) toxins. While Sirodesmin PL is produced by Leptosphaeria maculans, Sirodesmins A through G are produced by the fungus Sirodesmium diversum. Although these compounds share a common structural class, their specific biological activities can differ. Comparative studies have shown variations in the phytotoxicity between different sirodesmins, such as Sirodesmin PL and Sirodesmin C.

Unfortunately, specific research detailing the effects of this compound on the outlined topics—Effects on Photosystem II (PSII) Activity and Chloroplast Integrity, and Alterations in Cellular Metabolism—is not present in the retrieved scientific literature. Therefore, an article strictly adhering to the requested outline and focusing solely on this compound cannot be generated at this time.

Biological Activities and Ecological Significance of Sirodesmin G

Antimicrobial Activities

The antimicrobial properties of sirodesmins, including the closely related and more studied Sirodesmin PL, contribute to the competitive ability of the producing fungus in its natural environment.

Sirodesmin PL has been shown to possess antibacterial activity, primarily targeting Gram-positive bacteria. nih.gov Early research highlighted its efficacy against Bacillus subtilis, a common soil bacterium. nih.gov This antibacterial action was found to be dependent on the integrity of the disulfide bridge within the ETP core of the molecule. nih.gov This specific activity against B. subtilis has been utilized as a sensitive bioassay to screen for and select sirodesmin PL-deficient mutants of L. maculans in laboratory settings. nih.gov

While the qualitative antibacterial activity is established, comprehensive data detailing the minimum inhibitory concentrations (MIC) of Sirodesmin G against a broad spectrum of bacterial species are not extensively documented in publicly available literature. The primary focus of research has been on its role as a phytotoxin.

Table 1: Reported Antibacterial Activity of Sirodesmin PL

| Bacterial Species | Activity | Note |

| Bacillus subtilis | Active | Activity is dependent on the disulfide bridge. nih.gov |

| Gram-negative bacteria | Generally not reported | No significant activity has been highlighted in available studies. |

The role of sirodesmins as antifungal agents is primarily contextualized within the producing organism's need to compete with other fungi in its ecological niche. However, specific data on the antifungal spectrum and efficacy of this compound against other plant-pathogenic or saprophytic fungi are limited. While it is hypothesized that sirodesmins contribute to the competitive fitness of L. maculans, detailed studies quantifying this activity are not widely available.

Research into the antiviral properties of sirodesmins has been conducted on various members of this compound family, though specific data for this compound is scarce. Related ETP compounds have been investigated for their activity against a range of viruses. For instance, studies on other natural products have shown activity against viruses like influenza and herpes simplex virus, but direct evidence linking this compound to the inhibition of these specific viruses is not well-established in the current body of scientific literature. nih.govmdpi.comnih.gov

Phytotoxic Activity and Plant Host Interactions

The most extensively studied biological role of sirodesmins, particularly Sirodesmin PL, is their phytotoxic activity, which is a key factor in the virulence of Leptosphaeria maculans during the infection of Brassica napus. nih.gov

Application of Sirodesmin PL to the cotyledons of B. napus induces characteristic disease symptoms, including the formation of chlorotic lesions and subsequent cell death. biorxiv.orgnih.gov This process is a critical component of the necrotrophic phase of the blackleg disease, where the fungus kills host tissue to obtain nutrients. nih.gov

The induction of cell death is a concentration- and time-dependent process. biorxiv.orgnih.gov At a physiological level, Sirodesmin PL treatment has been shown to negatively impact photosynthesis. nih.gov This is evidenced by a reduction in the activity of photosystem II and a decrease in the number of chloroplasts per cell in treated leaves. nih.gov

Table 2: Physiological Effects of Sirodesmin PL on Brassica napus Cotyledons

| Physiological Parameter | Observed Effect | Reference |

| Photosystem II Activity | Diminished | nih.gov |

| Chloroplast Number | Reduced | nih.gov |

| Cell Viability | Decreased (concentration- and exposure-dependent) | biorxiv.orgnih.gov |

| Photosynthesis-associated Genes | Down-regulated | nih.gov |

Beyond its direct toxic effects, Sirodesmin PL is a significant modulator of plant defense responses. biorxiv.orgnih.gov Transcriptomic analysis of B. napus cotyledons treated with Sirodesmin PL reveals a complex interplay between the toxin and the plant's immune system. conicet.gov.ar

Upon exposure, a large number of plant genes are differentially expressed. Notably, there is an upregulation of genes associated with several key defense pathways. biorxiv.orgnih.gov These include genes involved in the response to chitin (B13524), the biosynthesis of sulfur compounds, toxin metabolism, and signaling pathways for the plant defense hormones jasmonic acid and ethylene. biorxiv.orgnih.gov

This transcriptomic reprogramming translates into tangible defense-related physiological responses. Two prominent examples are the accumulation of reactive oxygen species (ROS) and the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of stress or pathogen attack. biorxiv.orgnih.govnih.gov While these responses are typically part of the plant's defense arsenal, in the context of L. maculans infection, the fungus appears to exploit the cell death induced by its toxin to facilitate the necrotrophic stage of its life cycle. nih.gov

Table 3: Modulation of Defense-Related Processes in Brassica napus by Sirodesmin PL

| Defense-Related Process | Effect | Reference |

| Gene Expression | ||

| Chitin Response Genes | Up-regulated | biorxiv.orgnih.gov |

| Toxin Metabolism Genes | Up-regulated | biorxiv.orgnih.gov |

| Oxidative Stress Response Genes | Up-regulated | biorxiv.orgnih.gov |

| Jasmonic Acid/Ethylene Pathway Genes | Up-regulated | biorxiv.orgnih.gov |

| Physiological Responses | ||

| Reactive Oxygen Species (ROS) | Accumulation | biorxiv.orgnih.gov |

| Callose Deposition | Induced | biorxiv.orgnih.gov |

Modulation of Plant Defense Responses

Upregulation of Defense-Related Genes (e.g., chitin response, sulfur compound biosynthesis, toxin metabolism)

Treatment of Brassica napus (canola) with Sirodesmin PL leads to the upregulation of a suite of genes associated with plant defense. nih.govjimmunol.org Transcriptomic analysis reveals increased expression in several key defense-related pathways. researchgate.netresearchgate.net

Chitin Response: Genes involved in the plant's response to chitin, a key component of fungal cell walls, are upregulated. nih.govresearchgate.net This suggests the plant recognizes a fungal threat and activates its innate immune system.

Sulfur Compound Biosynthesis: The biosynthesis of sulfur-containing compounds is enhanced. nih.govresearchgate.net Sulfur is crucial for the production of various defense molecules in plants. nih.gov

Toxin Metabolism: Genes related to toxin metabolism are also upregulated, indicating the plant is actively trying to neutralize the fungal toxin. nih.govresearchgate.net

Table 1: Plant Defense Processes Upregulated by Sirodesmin PL Treatment

| Biological Process Category | Specific Pathways/Responses Activated | Reference |

|---|---|---|

| Pattern Recognition | Response to Chitin | nih.govjimmunol.orgresearchgate.net |

| Metabolic Defense | Sulfur Compound Biosynthesis | nih.govjimmunol.orgresearchgate.net |

| Detoxification | Toxin Metabolism | nih.govjimmunol.orgresearchgate.net |

| Hormonal Signaling | Jasmonic Acid/Ethylene Synthesis & Signaling | nih.govresearchgate.netconicet.gov.ar |

| Cellular Defense | Oxidative Stress Response, Callose Deposition | nih.govjimmunol.org |

Accumulation of Phytoalexins (e.g., Brassilexin)

One of the key defense responses triggered by sirodesmins is the production and accumulation of phytoalexins. nih.gov Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. nih.gov In members of the Brassicaceae family, Sirodesmin PL has been shown to elicit the synthesis of antifungal phytoalexins, including the well-characterized compound Brassilexin. nih.gov

Influence on Plant Hormone Signaling (e.g., Jasmonic Acid, Ethylene)

Sirodesmin PL significantly influences plant hormone signaling pathways that are central to coordinating defense responses. nih.gov Studies have demonstrated that the application of this toxin upregulates genes involved in both the synthesis and signaling of Jasmonic Acid (JA) and Ethylene (ET). nih.govresearchgate.netconicet.gov.ar These two hormones are known to work synergistically in activating defenses against necrotrophic pathogens. nih.govnih.gov The activation of JA and ET signaling pathways is a critical component of the plant's induced systemic resistance. nih.gov

Ambiguity of this compound's Role in Fungal Pathogenicity and Virulence

Despite its clear phytotoxic effects and its ability to induce plant cell death, the precise role of this compound (and related sirodesmins) as a virulence factor for Leptosphaeria maculans remains ambiguous and is the subject of ongoing scientific debate. nih.govresearchgate.net

Several lines of evidence complicate the hypothesis that sirodesmin is a primary virulence factor. nih.gov For instance, fungal isolates where sirodesmin production has been disrupted are still capable of causing normal disease symptoms on the cotyledons of canola plants, suggesting the toxin is not essential for the initial stages of infection. nih.gov Furthermore, transcriptomic studies have revealed that the entire sir gene cluster, responsible for sirodesmin biosynthesis, is significantly down-regulated during the early, asymptomatic (biotrophic) phase of plant infection. nih.govplos.org This suggests the fungus may actively suppress sirodesmin production to avoid detection by the plant's defense systems during this critical establishment period. nih.gov

Conversely, other evidence suggests a role in the later, necrotrophic stage of the disease. It is plausible that L. maculans utilizes Sirodesmin PL as a virulence factor to induce cell death in the host plant, which favors the spread of the fungus during its tissue-destroying phase. nih.govjimmunol.orgresearchgate.net Mutants unable to produce Sirodesmin PL were found to be less virulent on the stems of B. napus. conicet.gov.ar This conflicting evidence highlights the complexity of the host-pathogen interaction and suggests that the importance of sirodesmin may be dependent on the specific stage of the fungal life cycle and the plant tissue being colonized. nih.gov

Table 2: Conflicting Evidence on the Role of Sirodesmin in Fungal Virulence

| Evidence Against a Primary Virulence Role | Evidence Supporting a Virulence Role | Reference |

|---|---|---|

| Disruption of sirodesmin production does not prevent initial infection (cotyledon lesions). | Fungal mutants unable to produce sirodesmin show reduced virulence on plant stems. | nih.govconicet.gov.ar |

| Genes for sirodesmin biosynthesis are down-regulated during the early, biotrophic phase of infection. | Purified sirodesmin induces concentration-dependent cell death in plant tissues. | nih.govnih.govresearchgate.netplos.org |

| Constitutive expression of the sirodesmin-regulating transcription factor (sirZ) leads to a major reduction in pathogenicity, even in strains where sirodesmin synthesis is knocked out. | Sirodesmin induces plant defense responses, which could contribute to the necrotrophic phase by causing tissue damage. | nih.govresearchgate.netmq.edu.au |

Ecological Role in Microbial Competition

Beyond its interaction with plants, Sirodesmin PL possesses properties that suggest a role in microbial competition. nih.gov The toxin exhibits antibacterial activity, particularly against gram-positive bacteria such as Bacillus subtilis. nih.govnih.gov The highly reactive disulfide bridge in the sirodesmin molecule is critical for this antibacterial effect. nih.gov This finding supports the hypothesis that one of the primary functions of sirodesmin production for L. maculans is to compete with other microorganisms in its environment, a crucial advantage during its saprotrophic (dead-tissue-feeding) growth phase. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sirodesmin PL |

| Brassilexin |

| Jasmonic Acid |

| Ethylene |

| Tyrosine |

| Serine |

| Phomamide |

Structural Elucidation Methodologies and Analytical Techniques

Spectroscopic Approaches for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unraveling the detailed atomic connectivity and spatial arrangement of Sirodesmin G. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information crucial for structural assignment.

¹H NMR Spectroscopy: Provides information about the number, type, and chemical environment of protons in the molecule. Chemical shifts and coupling patterns offer insights into the local structure and neighboring protons.

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

COSY (COrrelated SpectroscopY): Establishes correlations between protons that are coupled through chemical bonds, typically over two or three bonds. This helps in tracing proton connectivity networks within the molecule princeton.edunih.govcolumbia.eduyoutube.com.

TOCSY (Total Correlated SpectroscopY): Identifies complete spin systems by transferring magnetization through a series of scalar couplings, allowing for the assignment of all protons within a coupled spin system, even those not directly connected princeton.edunih.govyoutube.comumn.edu.

ROESY (Rotating frame Overhauser Enhancement SpectroscopY): Detects through-space correlations between protons that are in close proximity (typically < 5-7 Å). This is vital for determining relative stereochemistry and conformational information princeton.edunih.govyoutube.comumn.edu.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques establish direct correlations between protons and the carbons to which they are directly attached (one-bond correlation). HSQC is particularly sensitive due to proton detection princeton.edunih.govcolumbia.eduyoutube.comumn.edu.

HMBC (Heteronuclear Multiple Bond Coherence): Identifies correlations between protons and carbons separated by multiple bonds (typically two to four bonds). This is crucial for connecting different spin systems and assigning quaternary carbons princeton.edunih.govcolumbia.eduyoutube.comumn.edu.

Research on Sirodesmin PL, a closely related compound, has utilized these techniques. For instance, ¹H and ¹³C NMR data, along with 2D NMR experiments such as NOESY (which is similar in principle to ROESY for distance correlations), have been employed to validate stereochemical assignments, such as the trans-diaxial configuration of an ether bridge benchchem.comcdnsciencepub.com.

Table 5.1.1.1: Common 2D NMR Techniques and Their Applications in Structure Elucidation

| Technique | Principle | Information Gained | Relevance to this compound |

| COSY | Scalar coupling (¹H-¹H) | ¹H-¹H connectivity through 2-3 bonds | Tracing proton networks |

| TOCSY | Multiple scalar couplings (¹H-¹H) | Complete spin system identification | Assigning coupled proton groups |

| ROESY/NOESY | Through-space proximity (¹H-¹H) | Spatial proximity of protons (< 5-7 Å) | Determining relative stereochemistry |

| HMQC/HSQC | One-bond heteronuclear coupling (¹H-¹³C) | ¹H-¹³C direct attachment | Assigning protons to carbons |

| HMBC | Long-range heteronuclear coupling (¹H-¹³C) | ¹H-¹³C connectivity through 2-4 bonds | Connecting molecular fragments, assigning quaternary carbons |

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a powerful strategy for elucidating biosynthetic pathways and aiding NMR spectral interpretation cdnsciencepub.comsigmaaldrich.comunl.ptnih.gov. In studies involving Sirodesmin PL, researchers synthesized deuterated precursors, such as [3,3-²H₂]l-tyrosine, [3,3,5′,5′,5′-²H₅]O-prenyl-l-tyrosine, and [5,5-²H₂]phomamide. These labeled compounds were incubated with Leptosphaeria maculans cultures, and the incorporation of deuterium into Sirodesmin PL was analyzed using ¹H and ¹³C NMR spectroscopy, alongside mass spectrometry cdnsciencepub.com.

The presence of deuterium atoms at specific positions can lead to observable effects in NMR spectra, such as:

Mass Shifts: Deuterium has a mass of approximately 2 Da, compared to ~1 Da for hydrogen. This is directly detectable in mass spectrometry.

NMR Peak Intensity Reduction: The ¹H NMR signal for a deuterated proton is absent or significantly reduced.

Isotope Shifts: Deuterium substitution can cause small but measurable shifts in the NMR signals of neighboring ¹³C nuclei, providing further evidence for the location of the label cdnsciencepub.com. For example, a β-isotope shift was observed on ¹³C signals adjacent to deuterated carbons, aiding in the confirmation of deuterium incorporation sites cdnsciencepub.com.

Table 5.1.1.2: Isotopic Labeling in Sirodesmin PL Biosynthesis Studies

| Deuterated Precursor | Incorporation into Sirodesmin PL | Analytical Technique | Observed Effect |

| [3,3-²H₂]l-tyrosine | Confirmed | ¹H NMR, ¹³C NMR, HRMS-EI, LC-HRMS-ESI | Mass shifts, ¹³C isotope shifts |

| [3,3,5′,5′,5′-²H₅]O-prenyl-l-tyrosine | Confirmed | ¹H NMR, ¹³C NMR, HRMS-EI, LC-HRMS-ESI | Mass shifts, ¹³C isotope shifts |

| [5,5-²H₂]phomamide | Confirmed | ¹H NMR, ¹³C NMR, HRMS-EI, LC-HRMS-ESI | Mass shifts, ¹³C isotope shifts |

In situ NMR spectroscopy allows for real-time observation of chemical reactions as they occur within the NMR spectrometer beilstein-journals.orgiastate.edunih.govmt.com. This technique is invaluable for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions. By acquiring a series of spectra over time, researchers can track the consumption of starting materials and the formation of products. This approach can be implemented using various sampling methods, including continuous-flow or stopped-flow techniques, especially when coupled with benchtop NMR instruments nih.gov. While direct applications of in situ NMR for this compound synthesis are not extensively detailed in the provided literature, the methodology itself is a key analytical tool for understanding the chemical transformations involved in the synthesis or modification of complex molecules like this compound.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation data that aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the precise molecular formula of a compound. This is often a primary step in identifying unknown natural products benchchem.commdpi.com.

HRMS-EI (Electron Ionization): This ionization technique typically produces abundant fragment ions, which can provide detailed structural information through fragmentation patterns. For Sirodesmin PL, HRMS-EI was used to confirm sulfur loss and analyze fragmentation characteristic of the compound benchchem.comcdnsciencepub.comcollectionscanada.gc.ca.

LC-HRMS-ESI (Liquid Chromatography-High Resolution Mass Spectrometry-Electrospray Ionization): ESI is a softer ionization technique, often producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation. Coupling it with Liquid Chromatography (LC) allows for the separation of complex mixtures, such as those containing various sirodesmins and their precursors, before mass analysis cdnsciencepub.commdpi.comuns.ac.rs. LC-HRMS-ESI has been instrumental in identifying multiple sirodesmin congeners and their precursor phomamide from fungal isolates uns.ac.rs.

The accurate mass measurements obtained from HRMS, combined with fragmentation data from tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), allow for the stepwise reconstruction of the molecule's structure mdpi.commdpi.com. For this compound and its related compounds, these techniques have confirmed its molecular formula and provided insights into its structural features by analyzing characteristic fragment ions benchchem.comcdnsciencepub.comuns.ac.rsresearchgate.net.

Table 5.1.2.1: High-Resolution Mass Spectrometry Techniques

| Technique | Ionization Method | Primary Use in Structure Elucidation | Specific Relevance to this compound |

| HRMS-EI | Electron Ionization | Molecular weight, fragmentation patterns, elemental composition | Confirmed sulfur loss, fragmentation analysis benchchem.comcdnsciencepub.comcollectionscanada.gc.ca |

| LC-HRMS-ESI | Electrospray Ionization | Molecular weight, elemental composition, analysis of complex mixtures | Identification of sirodesmins and precursors cdnsciencepub.comuns.ac.rs |

| Tandem MS (MS/MS) | Various (e.g., CID) | Fragmentation analysis for detailed structural information | Fragment ion analysis for structural confirmation mdpi.commdpi.com |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a critical technique for the structural elucidation of molecules like this compound, providing detailed insights through fragmentation patterns currenta.depittcon.orgmdpi.commdpi.comnih.govwikipedia.orgresearchgate.net. This method involves ionizing the molecule, separating the resulting ions by their mass-to-charge ratio (m/z), and then fragmenting selected ions. The fragmentation process, often achieved through collision-induced dissociation (CID) or other activation methods, breaks the molecule into smaller, characteristic fragments currenta.dewikipedia.org. Analysis of these fragment ions allows for the determination of elemental composition and the elucidation of molecular structure by identifying substructures and functional groups currenta.depittcon.orgmdpi.com. For this compound, MS/MS would generate a unique fragmentation fingerprint, with specific fragment ions providing clues about its chemical architecture. For instance, diagnostic product ions can indicate the presence of specific functional groups or structural motifs within the molecule mdpi.com.

| Fragment Ion (m/z) | Proposed Structural Contribution |

| [M+H]+ | Intact molecule |

| Fragment A | Loss of a specific functional group (e.g., -H2O) |

| Fragment B | Cleavage of a ring structure |

| Fragment C | Loss of a side chain |

UPLC-MS/MS for Compound Identification and Mixture Analysis

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the identification and quantification of compounds, particularly within complex mixtures, which may be relevant for this compound if isolated from natural sources mdpi.comresearchgate.netmdpi.commdpi.comlcms.czresearchgate.netnih.gov. UPLC offers high-resolution separation, while MS/MS provides sensitive detection and structural information. This hyphenated technique allows for the separation of this compound from co-eluting compounds and its subsequent identification based on its retention time and characteristic mass spectral fragmentation patterns mdpi.comlcms.cz. UPLC-MS/MS enables the determination of accurate mass measurements, which can be used to propose elemental compositions, and the fragmentation data further corroborates the proposed structure currenta.delcms.cz.

| Compound | Retention Time (min) | Accurate Mass (Da) | Proposed Elemental Composition |

| This compound | 7.85 | 582.2315 | C30H34N2O6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds that possess chromophores, which are molecular functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.commsu.eduupdatepublishing.comresearchgate.net. For this compound, UV-Vis spectroscopy would reveal characteristic absorption maxima (λmax) corresponding to its conjugated systems or specific functional groups. This technique can be used for qualitative identification by comparing the observed spectrum to reference spectra and for quantitative analysis by measuring the absorbance at specific wavelengths technologynetworks.commsu.eduresearchgate.net.

| Wavelength (nm) | Absorbance |

| 210 | 1.25 |

| 275 | 0.88 |

| 330 | 0.45 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds utdallas.eduwiley.comlibretexts.orglibretexts.org. When IR radiation interacts with this compound, specific bonds will absorb energy at characteristic wavelengths, resulting in a unique spectrum. The interpretation of this spectrum allows for the identification of functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (N-H), and C-C or C-O stretching vibrations utdallas.eduwiley.comlibretexts.orglibretexts.org. The IR spectrum can serve as a molecular "fingerprint," enabling comparison with known compounds for identification utdallas.eduwiley.com.

| Absorption Band (cm⁻¹) | Functional Group Indication |

| 3300-3500 (broad) | O-H stretch (alcohol/acid) |

| 1680-1710 | C=O stretch (carbonyl) |

| 2900-3000 | C-H stretch (alkane) |

| 1000-1200 | C-O stretch (ether/alcohol) |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantification of compounds like this compound pittcon.orguni-tuebingen.denih.govumich.eduglobalresearchonline.netresearchgate.netnih.govmdpi.comchromatographyonline.comthermofisher.com. HPLC separates components of a mixture based on their differential interactions with a stationary phase within a column and a mobile phase that flows through it nih.govumich.eduglobalresearchonline.netresearchgate.netchromatographyonline.com. For this compound, HPLC can be employed to isolate it from complex matrices, achieving high purity uni-tuebingen.deumich.eduglobalresearchonline.netmdpi.comthermofisher.com. Furthermore, by using calibration standards, HPLC enables the precise quantification of this compound in a sample nih.govmdpi.com.

| HPLC Parameter | Value/Description |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (UV) |

| Retention Time | 7.85 min |

| Purity | >98% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for monitoring reaction progress, assessing purity, and performing preliminary separations umich.eduglobalresearchonline.netresearchgate.netlibretexts.orgsigmaaldrich.comtutoroot.com. In TLC, a sample is spotted onto a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate, and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their polarity and affinity for the stationary phase umich.eduglobalresearchonline.netlibretexts.orgsigmaaldrich.comtutoroot.com. The separation is visualized, and the retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification and comparison umich.edulibretexts.orgsigmaaldrich.comtutoroot.com.

| Solvent System (e.g., Ethyl Acetate:Hexane) | Rf Value for this compound |

| 30:70 | 0.35 |

| 40:60 | 0.48 |

| 50:50 | 0.62 |

Advanced Computational Tools for Structure Elucidation

The determination of complex natural product structures, such as that of this compound, has been significantly advanced by the integration of sophisticated computational tools alongside traditional spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govarxiv.orgacdlabs.comresearchgate.net. These computational methods enable the analysis of vast amounts of spectral data, prediction of molecular properties, and generation of candidate structures, thereby accelerating the elucidation process and increasing accuracy.

One prominent suite of software designed for metabolite identification and structure elucidation is SIRIUS github.com. SIRIUS is a Java-based framework that leverages tandem mass spectrometry (MS/MS) data to facilitate the de novo identification of metabolites. Its core functionalities include:

Isotope Pattern Analysis: SIRIUS analyzes high-resolution mass spectrometry data to deduce potential molecular formulas by ranking isotope patterns github.com. This is a critical first step, especially for complex molecules where multiple elemental compositions might fit a given mass.

Integration with Other Tools: SIRIUS seamlessly integrates with other computational tools such as CSI:FingerID (for identifying molecular substructures from spectral data) and CANOPUS (for predicting spectral properties and functional groups), providing a more comprehensive approach to structure elucidation github.com.

While specific published research detailing the direct application of SIRIUS to this compound was not found in the provided literature, the capabilities of SIRIUS are highly relevant to the structural challenges posed by this compound. This compound, with its intricate fused ring system and multiple stereocenters, benefits immensely from computational approaches that can systematically explore possible structural arrangements and fragmentation pathways based on experimental mass spectrometry data benchchem.comontosight.ainih.govresearchgate.netcdnsciencepub.com.

For this compound, a computational workflow involving SIRIUS would typically begin with its high-resolution mass spectrometry data. The software would then process this data to propose a ranked list of plausible molecular formulas. Given this compound's known molecular formula of C₂₀H₂₆N₂O₈S₂, SIRIUS would aim to accurately identify this formula from the measured mass, distinguishing it from other potential compositions. Subsequently, the MS/MS fragmentation data would be analyzed to generate fragmentation trees, which can then be compared against known fragmentation rules or database entries to propose substructures consistent with this compound's complex epipolythiodioxopiperazine (ETP) core benchchem.comontosight.ai.

Data Table: Illustrative Application of SIRIUS for Molecular Formula Determination

The following table illustrates the type of data processed and generated by computational tools like SIRIUS during the initial stages of structure elucidation, focusing on molecular formula determination from high-resolution mass spectrometry data.

| Experimental High-Resolution m/z | Mass Error (ppm) | Candidate Molecular Formula | Score/Confidence | Potential Structural Relevance |

| 486.1131 | 0.8 | C₂₀H₂₆N₂O₈S₂ | High | Matches known this compound |

| 486.1131 | -1.5 | C₁₉H₂₄N₂O₉S₂ | Medium | Plausible isomer |

| 486.1131 | 2.1 | C₂₁H₂₈N₂O₇S | Low | Less likely isomer |

| 486.1131 | -0.6 | C₂₀H₂₄N₂O₈S₃ | Medium | Contains additional sulfur |

Note: The experimental m/z value (486.1131) and the correct molecular formula (C₂₀H₂₆N₂O₈S₂) are based on known data for this compound benchchem.comnih.gov. The other candidate formulas and errors are illustrative of the output from such software.

Chemical Synthesis and Analogues of Sirodesmin G

Strategies for Total Chemical Synthesis of ETPs

The total chemical synthesis of ETP alkaloids is a formidable task due to the inherent reactivity and instability of the epipolythiodiketopiperazine core. cdnsciencepub.com This central motif is sensitive to bases, Lewis acids, and redox conditions, necessitating that the installation of the disulfide bridge occurs at a late stage of the synthetic sequence. cdnsciencepub.com

Key strategies developed by synthetic chemists to tackle these challenges often involve:

Biogenetically-Inspired Synthesis: Many approaches draw inspiration from the proposed biosynthetic pathways of these natural products. publish.csiro.au This can involve mimicking key enzymatic transformations, such as oxidative cyclizations, to construct the complex ring systems.

Modular and Scalable Routes: Researchers have focused on developing flexible and scalable synthetic routes that allow for the construction of not only the natural products themselves but also a wide array of derivatives for biological evaluation. nih.gov These methods often rely on the development of versatile synthetic methodologies that can be applied to various ETP targets.

Late-Stage Disulfide Bridge Formation: A common feature in nearly all ETP syntheses is the introduction of the reactive disulfide bridge in the final steps of the synthesis to avoid its degradation during preceding chemical transformations. cdnsciencepub.com

Control of Stereochemistry: The dense stereogenic centers found in ETPs require highly stereocontrolled reactions. Methods like diastereoselective oxidations and enantioselective reactions are crucial to achieving the correct three-dimensional structure. cdnsciencepub.com

These synthetic endeavors are not only crucial for confirming the structures of the natural products but also for providing access to larger quantities for biological study and enabling the creation of novel analogues that are not accessible through simple modification of the natural compounds. nih.govpublish.csiro.au

Synthesis of Sirodesmin G and its Stereoisomers

As of the current body of scientific literature, a total chemical synthesis of this compound has not been explicitly reported. The primary focus of research on sirodesmins has been on their isolation from fungal sources, the elucidation of their biosynthetic pathways, and their biological activities. cdnsciencepub.compublish.csiro.au The biosynthesis in fungi like Phoma lingam (also known as Leptosphaeria maculans) and Sirodesmium diversum starts from the amino acids L-tyrosine and L-serine, which are elaborated through a series of enzymatic steps, including prenylation and oxidative cyclizations, to form the final sirodesmin structures. cdnsciencepub.compublish.csiro.au

The synthesis of this compound and its stereoisomers, which are epimeric at the C8 spiro center, would require overcoming significant synthetic hurdles, particularly the stereoselective construction of the congested polycyclic core and the late-stage introduction of the disulfide bond. publish.csiro.au While general methods for ETP synthesis exist, their specific application to achieve the unique structure of this compound remains an unrealized target in synthetic organic chemistry.

Preparation and Characterization of Structural Analogues and Derivatives

While the direct synthetic modification of this compound is not widely documented, the broader ETP class has been the subject of extensive derivatization efforts. These efforts include the isolation of naturally occurring analogues and the laboratory synthesis of new derivatives.

Sirodesmins are a family of closely related ETPs produced by different fungal species. These natural analogues differ primarily in their oxidation state, acetylation patterns, and stereochemistry. The fungus Sirodesmium diversum is known to produce sirodesmins A, B, C, and G, while Leptosphaeria maculans produces Sirodesmin PL and its deacetylated form, among others. cdnsciencepub.com Phomamide is a known biosynthetic precursor to the sirodesmin family. cdnsciencepub.complos.org

Table 1: Naturally Occurring Sirodesmins and Related Compounds

| Compound Name | Producing Organism(s) | Key Structural Features | Reference(s) |

|---|---|---|---|

| Sirodesmin A | Sirodesmium diversum, Phoma lingam | An epimer of this compound. | publish.csiro.au |

| Sirodesmin B | Sirodesmium diversum | A related sirodesmin structure. | publish.csiro.au |

| Sirodesmin C | Sirodesmium diversum, Phoma lingam | A related sirodesmin structure. | publish.csiro.au |

| This compound | Sirodesmium diversum, Phoma lingam | Epimeric with Sirodesmin A at C8. | publish.csiro.au |

| Sirodesmin PL | Leptosphaeria maculans | The prominent sirodesmin produced by L. maculans. | nih.govcdnsciencepub.comuq.edu.au |

| Deacetylsirodesmin PL | Leptosphaeria maculans | The deacetylated version of Sirodesmin PL. | cdnsciencepub.com |

| Phomamide | Leptosphaeria maculans | A biosynthetic precursor to sirodesmins. | cdnsciencepub.complos.org |

This table is generated based on available data and may not be exhaustive.

Synthetic modifications of the ETP scaffold are a key strategy for exploring their therapeutic potential and understanding their mechanism of action. nih.gov Highly modular and generally applicable synthetic strategies have enabled the creation of dozens of ETP derivatives. nih.gov While not applied specifically to this compound, these modifications on related ETPs target several key positions:

N-Substitution: The nitrogen atoms of the diketopiperazine ring can be modified, for example, through N-sulfonylation. nih.gov

C3-Substitution: The quaternary stereogenic center at the C3 position is a common site for introducing diverse substituents to probe its impact on activity. nih.gov

Sulfur Bridge Modification: The nature of the sulfur bridge is critical. Synthetic analogues are created with varying numbers of sulfur atoms (monosulfide, disulfide, trisulfide) to assess the role of the polysulfide chain. nih.gov

Aromatic Ring Substitution: Modifications to the aromatic portions of the molecule can be explored to alter properties like solubility and target interaction.

These synthetic efforts provide access to compounds that cannot be made by simple chemical manipulation of the scarce natural products, allowing for a more thorough investigation of this chemical class. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for identifying the structural features of a molecule that are essential for its biological activity and for guiding the design of more potent and selective analogues. For the ETP class, including the sirodesmins, SAR studies have provided several key insights, primarily from research on their anticancer properties.

Table 2: Summary of Structure-Activity Relationships for ETP Alkaloids

| Structural Feature | Impact on Activity | Observations | Reference(s) |

|---|---|---|---|

| Disulfide Bridge | Essential | The presence of the disulfide bridge is a hallmark of the ETP class and is considered critical for their biological activity. Removal of the sulfur atoms generally leads to a loss of potency. | nih.gov |

| Number of Sulfur Atoms | Modulates Potency | Compounds with at least two sulfur atoms (disulfides) are typically the most effective. Monosulfide versions are less effective, and those lacking sulfur show poor activity. | nih.gov |

| Dimeric vs. Monomeric | Potency Enhancement | In many cases, dimeric ETP compounds (two ETP molecules joined together) exhibit greater potency against cancer cell lines compared to their monomeric counterparts. | nih.gov |

| Core Scaffold | Tolerates Modification | The core structure allows for a broad tolerance for modifications at multiple sites, which is advantageous for drug development and mechanistic studies. | nih.gov |

These general SAR findings for the ETP class provide a framework for predicting the activity of this compound and its analogues. The disulfide bridge is expected to be the key pharmacophore, and modifications to its structure or the surrounding scaffold would likely have a significant impact on its biological profile. The development of comprehensive SAR profiles is instrumental in identifying lead compounds for potential therapeutic applications. publish.csiro.au

Advanced Research Methodologies in Sirodesmin G Studies

Molecular Biology Techniques

Molecular biology approaches have been fundamental in dissecting the sirodesmin biosynthetic pathway and its regulatory networks.

Gene knockout and overexpression studies have been instrumental in identifying essential genes for sirodesmin production and in studying the effects of its dysregulation.

Gene Knockout/Disruption: Researchers have successfully blocked the biosynthesis of sirodesmin by targeting specific genes within its biosynthetic cluster. A key target has been the sirP gene, which encodes a two-module non-ribosomal peptide synthetase. plos.orgnih.gov Disruption of sirP completely prevents the production of Sirodesmin PL. plos.orgnih.govnih.gov Similarly, targeting the sirG gene, which is believed to be responsible for adding sulfur atoms to the molecule, also affects the biosynthetic pathway. plos.orgnih.gov In one study, the sirG mutant produced the precursor phomamide but not sirodesmin. nih.gov Another critical gene, sirZ, which acts as a transcriptional regulator, was silenced using RNA-mediated methods, leading to a significant reduction in sirodesmin production. nih.gov These knockout mutants have been crucial for assessing the role of sirodesmin in the pathogenicity of L. maculans, revealing that while the toxin itself has phytotoxic properties, it is not essential for the initial stages of disease on cotyledons. plos.orgnih.gov

Overexpression Studies: Conversely, overexpression studies have been employed to investigate the consequences of constitutive sirodesmin production. By overexpressing the transcription factor gene sirZ, researchers were able to force the continuous production of sirodesmin. plos.orgnih.gov Interestingly, these sirZ over-expression strains showed a significant decrease in pathogenicity, suggesting that the tight regulation of sirodesmin biosynthesis, which is normally repressed during the early stages of plant infection, is critical for a successful host invasion. plos.orgnih.govnih.gov Even when key biosynthesis genes like sirP or sirG were mutated in the sirZ overexpression background, rendering the strains unable to produce sirodesmin, pathogenicity was not restored, indicating a more complex role for the SirZ regulator beyond just controlling toxin production. plos.orgnih.gov

| Gene Target | Methodology | Organism | Key Finding | Reference |

|---|---|---|---|---|

| sirP | Gene Disruption/Knockout | Leptosphaeria maculans | Blocked biosynthesis of sirodesmin. Essential for production. | plos.orgnih.govnih.gov |

| sirG | Gene Disruption/Knockout | Leptosphaeria maculans | Blocked final sirodesmin production; precursor phomamide accumulated. | plos.orgnih.gov |

| sirZ | RNA-mediated Silencing | Leptosphaeria maculans | Significantly reduced transcription of biosynthetic genes and sirodesmin production. | nih.gov |

| sirZ | Overexpression | Leptosphaeria maculans | Caused constitutive sirodesmin production and a major reduction in pathogenicity. | plos.orgnih.gov |

Transcriptomic analyses, particularly RNA-sequencing (RNA-seq), have provided a global view of gene expression related to sirodesmin. Re-examination of RNA-seq data has shown that the entire sir gene cluster, which contains the genes responsible for sirodesmin production, is significantly down-regulated during the early, biotrophic stages of Brassica napus infection by L. maculans. plos.orgnih.govnih.gov This repression of gene expression in planta compared to growth in vitro suggests a fungal strategy to avoid detection by the host's defense systems. plos.orgresearchgate.net

Conversely, transcriptomic studies have also been used to understand the host's response to the toxin. When B. napus cotyledons were treated with Sirodesmin PL, RNA-sequencing revealed the upregulation of plant genes associated with defense responses, including those related to chitin (B13524) response, sulfur compound biosynthesis, and toxin metabolism. biorxiv.org Simultaneously, genes related to photosynthesis were downregulated. biorxiv.org This provides a molecular snapshot of the phytotoxic effects of sirodesmin on the plant, linking it to the activation of defense pathways and the disruption of primary metabolism. biorxiv.org

Reporter gene assays offer a method to visualize and quantify gene promoter activity. In the context of sirodesmin research, this technique has been used to monitor the expression of biosynthetic genes directly within the host plant tissue (in planta). Researchers created fungal isolates containing fusions of the green fluorescent protein (GFP) gene with the promoters of the sirP (non-ribosomal peptide synthetase) and sirA (ABC transporter) genes. nih.gov By observing the fluorescence of GFP, they could track when and where these genes were being expressed during infection. The study found that fluorescence, indicating gene expression, appeared after 10 days post-inoculation (dpi) on cotyledons. nih.gov Furthermore, the expression of both genes was found to increase dramatically in stem tissue, which correlated with the detection of the sirodesmin toxin itself in the plant. nih.gov This use of a reporter gene provided spatial and temporal information on the activation of the sirodesmin biosynthetic pathway during the disease cycle.

Bioassays for Activity Assessment

Bioassays are essential for determining the biological function of compounds like Sirodesmin G. These functional tests are used to measure its antimicrobial and phytotoxic effects.

The antimicrobial properties of sirodesmin have been evaluated using in vitro bioassays. These assays have demonstrated that Sirodesmin PL exhibits activity against Gram-positive bacteria, with particular efficacy noted against Bacillus subtilis. nih.govasm.org This antibacterial activity was shown to be dependent on the disulfide bridge within the molecule's structure. nih.gov The inhibitory effect of sirodesmin has also been tested against fungi, such as the related species Leptosphaeria biglobosa. nih.gov

This reliable antibacterial activity has been cleverly exploited as a screening tool. A simple and effective bioassay based on the inhibition of B. subtilis was developed to screen for sirodesmin-deficient mutants of L. maculans grown on solid media. nih.gov This allowed for the rapid identification of fungal colonies that no longer produced the toxin, facilitating genetic studies. nih.govnih.gov Consistent with these findings, gene knockout mutants like the sirP mutant, which cannot produce sirodesmin, show reduced antibacterial and antifungal activity compared to the wild-type fungus. nih.gov

| Target Organism | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Gram-positive bacteria (e.g., Bacillus subtilis) | Growth inhibition assay | Exhibited antibacterial activity. | nih.govasm.org |

| Leptosphaeria biglobosa (fungus) | Growth inhibition assay | Showed inhibitory activity. | nih.gov |

To assess the phytotoxic nature of sirodesmin, researchers utilize plant-based bioassays. A common method involves applying the purified toxin directly to the leaves or cotyledons (seed leaves) of susceptible plants, such as Brassica napus (canola).

These assays have demonstrated that purified sirodesmin causes visible damage, specifically chlorotic lesions, on canola leaves. plos.org More detailed cotyledon assays revealed that Sirodesmin PL induces cell death in a manner that is dependent on both the concentration of the toxin and the duration of exposure. biorxiv.org Further investigation at the physiological level showed that this cell death is associated with the accumulation of reactive oxygen species (ROS) and callose deposition, which are classic plant defense and stress responses. biorxiv.org Despite the clear phytotoxicity of the purified compound, cotyledon assays using fungal mutants have added complexity to its role in disease. When cotyledons were inoculated with L. maculans strains where sirodesmin production was knocked out (e.g., sirP mutants), they still produced disease symptoms and lesions of a similar size to those caused by the wild-type fungus. plos.orgnih.gov This indicates that sirodesmin is not required for the initial infection and lesion formation on cotyledons, although it contributes to later stages of the disease, such as stem cankering. nih.govnih.gov

Cellular Staining Techniques (e.g., Trypan Blue, Dihydrofluorescein Diacetate)

Cellular staining techniques are fundamental in assessing the physiological and morphological changes induced by phytotoxins. In the context of sirodesmin research, these methods are crucial for quantifying cytotoxicity and oxidative stress. While direct studies on this compound are limited, research on the closely related and principal phytotoxin, Sirodesmin PL, demonstrates the utility of these assays. Studies have shown that Sirodesmin PL induces concentration- and exposure duration-dependent cell death and triggers the accumulation of reactive oxygen species (ROS) in plant cells. nih.gov

Trypan Blue Exclusion Assay: This technique is a widely used method for assessing cell viability. nih.govnih.gov It is based on the principle that viable cells possess intact cell membranes that are impermeable to the Trypan Blue dye. nih.govresearchgate.net In contrast, non-viable cells, which have compromised membrane integrity, take up the dye and appear blue when observed under a microscope. nih.govyoutube.com This allows for the direct quantification of cell death in a cell suspension treated with a compound like this compound. nih.gov Given that sirodesmins are known to cause necrotic lesions, this assay is a straightforward and effective tool for measuring the toxin's cytotoxic effects. capes.gov.br

Dihydrofluorescein Diacetate (DCFH-DA) Assay: This assay is employed to detect intracellular ROS. The non-fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is cell-permeable. nih.govnih.gov Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). nih.gov In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the intensity of the fluorescence is proportional to the amount of ROS present. nih.gov Research on Sirodesmin PL has confirmed that it causes an accumulation of ROS, making the DCFH-DA assay an essential tool for investigating the oxidative stress mechanisms induced by sirodesmins. nih.gov

Interactive Table: Cellular Staining Techniques in Sirodesmin Research

| Staining Technique | Principle | Relevance to this compound Studies | Key Findings in Related Compounds (Sirodesmin PL) |

|---|---|---|---|

| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye; dead cells with compromised membranes take up the blue dye. nih.govnih.gov | Quantifies the percentage of non-viable cells, providing a direct measure of cytotoxicity. | Sirodesmin PL induces concentration- and time-dependent cell death. nih.gov |

| Dihydrofluorescein Diacetate (DCFH-DA) | A non-fluorescent probe is oxidized by intracellular ROS to a highly fluorescent compound (DCF). nih.govnih.gov | Measures the level of oxidative stress by detecting the presence of reactive oxygen species. | Sirodesmin PL treatment leads to the accumulation of ROS in plant cells. nih.gov |

Chlorophyll Fluorescence Measurements (e.g., OJIP Test)